molecular formula C6H6IN3O4 B11795426 Methyl 4-iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylate

Methyl 4-iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylate

Cat. No.: B11795426
M. Wt: 311.03 g/mol
InChI Key: BEHIFYDUQPJGJH-UHFFFAOYSA-N
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Description

Methyl 4-iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylate typically involves the iodination of a pyrazole precursor followed by nitration and esterification. The general synthetic route can be summarized as follows:

    Iodination: The starting material, 1-methyl-3-nitro-1H-pyrazole, is treated with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to introduce the iodine atom at the 4-position.

    Esterification: The resulting 4-iodo-1-methyl-3-nitro-1H-pyrazole is then esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to form the methyl ester.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Hydrolysis: Aqueous acid or base, such as hydrochloric acid or sodium hydroxide.

Major Products:

    Substitution: Derivatives with different substituents at the 4-position.

    Reduction: 4-amino-1-methyl-3-nitro-1H-pyrazole-5-carboxylate.

    Hydrolysis: 4-iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid.

Scientific Research Applications

Methyl 4-iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylate is not fully understood. its biological activities are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

    4-Iodo-1-methyl-1H-pyrazole: Similar structure but lacks the nitro and ester groups.

    Methyl 4-nitro-1H-pyrazole-3-carboxylate: Similar structure but lacks the iodine atom.

Uniqueness: Methyl 4-iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylate is unique due to the presence of both the iodine and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various synthetic and research applications.

Biological Activity

Methyl 4-iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylate (CAS No. 1354704-43-0) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

  • Molecular Formula : C6H6IN3O4
  • Molecular Weight : 311.03 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activities associated with this compound are primarily linked to its structural components, particularly the pyrazole moiety, which is known for various pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. Compounds containing the pyrazole structure have shown significant cytotoxic effects against various cancer cell lines, including lung, colorectal, and breast cancers. For instance, a related compound demonstrated an IC50 value of 193.93 µg/mL against A549 lung cancer cells, indicating strong antiproliferative activity .

Table 1: Cytotoxicity Data of Related Pyrazole Compounds

CompoundCell LineIC50 (µg/mL)Reference
7fA549193.93
7aMDA-MB-231208.58
7bHT-29238.14
7cSMMC-7721274.60

These findings suggest that this compound may exhibit similar anticancer properties due to its structural similarities with other effective pyrazole derivatives.

Antimicrobial Activity

The pyrazole scaffold has also been associated with antimicrobial properties. Studies indicate that compounds with this structure can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents . The exact mechanism often involves interference with microbial metabolic pathways.

The biological activity of this compound and its analogs can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : By inducing apoptosis in cancer cells.
  • Antimicrobial Action : Disruption of bacterial cell wall synthesis or metabolic processes.
  • Anti-inflammatory Effects : Modulating inflammatory pathways that contribute to tumor progression.

Study on Anticancer Activity

A recent study synthesized several pyrazole derivatives and evaluated their anticancer activity against multiple cell lines. Methyl 4-iodo-1-methyl-3-nitro-pyrazole derivatives were included in this research, which concluded that these compounds significantly inhibited tumor growth in vitro and in vivo models .

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of pyrazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications on the pyrazole ring enhanced its antibacterial activity .

Properties

Molecular Formula

C6H6IN3O4

Molecular Weight

311.03 g/mol

IUPAC Name

methyl 4-iodo-2-methyl-5-nitropyrazole-3-carboxylate

InChI

InChI=1S/C6H6IN3O4/c1-9-4(6(11)14-2)3(7)5(8-9)10(12)13/h1-2H3

InChI Key

BEHIFYDUQPJGJH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)[N+](=O)[O-])I)C(=O)OC

Origin of Product

United States

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